5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine is an organic compound with the molecular formula C7H4FIN2 and a molecular weight of 262.02 g/mol . It is a fluorinated and iodinated derivative of pyrrolopyridine, characterized by its solid form and white to light yellow color . This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
The synthesis of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through multiple synthetic routes. One common method involves the iodination and fluorination of pyrrolopyridine derivatives. The reaction typically requires specific reagents and conditions to ensure the selective introduction of iodine and fluorine atoms at the desired positions on the pyrrolopyridine ring . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Scientific Research Applications
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to changes in cellular processes . The compound’s fluorine and iodine atoms play a crucial role in its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Iodoindole: Both compounds contain an iodine atom, but 5-Iodoindole lacks the fluorine atom and has a different core structure.
7-Fluoro-5-iodoindole: This compound also contains both fluorine and iodine atoms but differs in the position of these atoms on the indole ring.
5-Iodo-2,3-dihydrobenzofuran: This compound has a similar iodine substitution but a different core structure compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZNXOHCFQLAGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640167 | |
Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-23-7 | |
Record name | 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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